molecular formula C13H11FN2O3S B2711335 (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 851079-97-5

(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2711335
CAS No.: 851079-97-5
M. Wt: 294.3
InChI Key: MNAZMNFIUQKINB-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of benzo[d]thiazol, which is a heterocyclic compound . It has a fluoro group and a methyl group attached to the benzothiazole ring, and is linked to a dihydro-1,4-dioxine-2-carboxamide group via a double bond .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its constituent parts, including a benzo[d]thiazol ring, a fluoro group, a methyl group, and a dihydro-1,4-dioxine-2-carboxamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed novel methods for synthesizing derivatives related to thiazolidine-2,4-diones and thiazole-containing compounds, highlighting their chemical versatility and potential for producing a wide range of biologically active molecules. For instance, the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrates the utility of these compounds in generating substances with varying antimicrobial activities (Alhameed et al., 2019). Furthermore, the development of fluorine-18-labeled 5-HT1A antagonists for imaging serotonin receptors underscores the importance of fluoro-functionalized compounds in medical diagnostics and therapeutic research (Lang et al., 1999).

Biological and Pharmacological Applications

Studies involving compounds with similar structural motifs have shown a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. For example, certain carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have demonstrated potent cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy (Deady et al., 2005). Moreover, thiazolo [3,2-a] pyrimidine derivatives have been identified for their anti-inflammatory and antinociceptive activities, indicating their potential as new therapeutic agents for pain and inflammation management (Alam et al., 2010).

Environmental and Analytical Chemistry

The compound's structural components also find applications in environmental and analytical chemistry. For instance, the use of novel magnetic nanoadsorbents derived from thiazole derivatives for the removal of heavy metals from industrial wastes exemplifies the environmental applications of these compounds (Zargoosh et al., 2015).

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in pharmaceutical and agrochemical applications, as well as a more detailed investigation of its physical and chemical properties, safety and hazards, and mechanism of action .

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c1-16-11-8(14)3-2-4-10(11)20-13(16)15-12(17)9-7-18-5-6-19-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAZMNFIUQKINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=COCCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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